N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a 4-ethylphenyl group at the 4-position and a phenoxyacetamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-14-8-10-15(11-9-14)17-13-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYACHRBKLNCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Acylation
The most widely documented pathway involves constructing the thiazole core via the Hantzsch thiazole synthesis, followed by introducing the phenoxyacetamide moiety.
Step 1: Thiazole Ring Formation
A thiourea derivative (4-ethylphenylthiourea) reacts with α-bromo-4-ethylacetophenone in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the bromo ketone, forming the thiazole ring.
Step 2: Acylation of the Thiazole Amine
The intermediate 2-amino-4-(4-ethylphenyl)-1,3-thiazole undergoes acylation with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0–25°C for 6 hours, yielding the target compound after silica gel chromatography.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 78°C, 12h | 68 | 92 |
| 2 | DCM, TEA, 6h | 75 | 98 |
Copper-Catalyzed Alkylation-Acylation Tandem Approach
A patent-pending method employs copper(I) iodide as a catalyst for sequential alkylation and acylation, enhancing atom economy.
Procedure:
- Alkylation: 2-Amino-4-(4-ethylphenyl)thiazole reacts with benzyl bromide in acetonitrile at 60°C for 8 hours, forming N-benzyl-4-(4-ethylphenyl)thiazol-2-amine.
- Acylation: The alkylated product is treated with phenoxyacetic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, yielding the final compound after recrystallization.
Advantages:
- Reduced side reactions due to catalytic specificity.
- Higher yields (82%) compared to non-catalytic methods.
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
Ethanol and acetonitrile are preferred for thiazole formation due to their polar aprotic nature, which stabilizes intermediates. Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition beyond 85°C.
Catalytic Enhancements
Introducing 5 mol% CuI during alkylation reduces reaction time by 40% and improves yield to 85%.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–6.86 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).
- ¹³C NMR: Peaks at δ 169.8 (C=O), 158.2 (C-O), 145.3 (thiazole C-2), and 128.4–114.7 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the phenoxyacetamide moiety.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes or modulate receptor functions, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Thiazole-acetamide derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a structural comparison with key analogs:
Example :
- The target compound’s synthesis likely parallels N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14), where 2-bromo-1-(4-ethylphenyl)ethanone reacts with thiourea derivatives .
- In contrast, compound 11f (triazole-thiazole hybrid) uses copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating modularity for introducing diverse substituents .
Physicochemical Properties
Substituents significantly alter solubility, logP, and stability:
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C19H18N2O2S
CAS Number : 476285-21-9
The compound consists of a thiazole ring linked to a phenoxyacetamide moiety, which contributes to its biological activity. The presence of both sulfur and nitrogen in the thiazole ring enhances its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can modulate enzyme activities or receptor functions, leading to various therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can be crucial for its anticancer properties.
- Receptor Modulation : It may interact with receptors that play roles in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of thiazole derivatives has also been documented:
- Fungal Inhibition : Similar compounds have been tested against fungi such as Candida species and Aspergillus niger, showing promising results in inhibiting fungal growth .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
-
Cytotoxicity Studies : In vitro tests against various cancer cell lines (e.g., HepG2 for liver cancer) revealed that certain thiazole derivatives exhibit cytotoxic effects. The structure–activity relationship (SAR) indicates that modifications on the phenyl and thiazole rings significantly influence their anticancer activity .
Compound IC50 (µM) Cancer Cell Line Compound 17 1.61 ± 0.92 HepG2 Compound 19 1.98 ± 1.22 A549 - Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
Study 1: Anticancer Efficacy
A study focused on synthesizing new thiazole derivatives found that modifications to the thiazole ring enhanced anticancer efficacy against HepG2 cells. The most effective derivatives were those with specific substitutions on the phenyl ring that increased their lipophilicity and target binding .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of several thiazole derivatives, including those structurally similar to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial action .
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent coupling of the thiazole intermediate with phenoxyacetic acid derivatives under amide-bond-forming conditions (e.g., using EDC/HOBt or DCC as coupling agents) is critical. Key parameters include:
- Temperature : Maintaining 0–5°C during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .
- Catalysts : Use of triethylamine or DMAP to stabilize intermediates and improve regioselectivity .
Yields >70% are achievable with rigorous purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?
- NMR :
- ¹H NMR : Look for doublets in δ 7.2–8.1 ppm (aromatic protons), δ 2.6–3.1 ppm (thiazole-CH₂), and δ 1.2–1.4 ppm (ethyl group) .
- ¹³C NMR : Confirm carbonyl resonance (C=O) at δ 165–170 ppm and thiazole carbons at δ 115–125 ppm .
- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .
- IR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
- Core modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at the 4-position) and thiazole rings to assess impacts on bioactivity .
- In vitro assays :
- Antimicrobial : MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-acetamide derivatives?
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
- Metabolic stability testing : Use liver microsomes to evaluate if discrepancies arise from compound degradation .
- Synergistic studies : Test combinations with known inhibitors (e.g., β-lactams for antimicrobial studies) to identify additive effects .
Q. How can the metabolic stability and toxicity profile of this compound be systematically evaluated in preclinical research?
- In vitro ADME :
- In vivo toxicity :
Methodological Considerations
Q. What strategies optimize the purification of this compound from reaction mixtures?
- Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate polar byproducts .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals; monitor via melting point (mp ~180–185°C) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity validation (>95%) .
Q. How should researchers address solubility challenges in biological assays for this compound?
- Solvent systems : Use DMSO stocks (<0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Surfactant-assisted delivery : Add 0.01% Tween-80 to cell culture media to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
